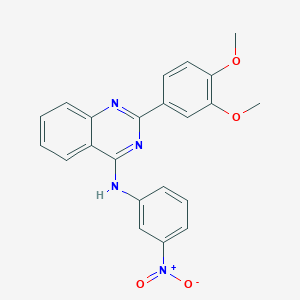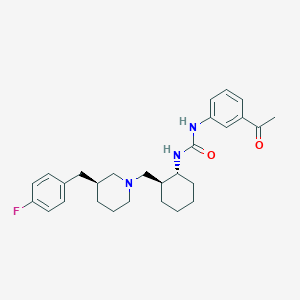![molecular formula C23H20F2N6O2S B10779982 4-[4-[7-Amino-2-(1,2,3-benzothiadiazol-7-yl)-3-(difluoromethyl)furo[2,3-c]pyridin-4-yl]pyrazol-1-yl]cyclohexan-1-ol](/img/structure/B10779982.png)
4-[4-[7-Amino-2-(1,2,3-benzothiadiazol-7-yl)-3-(difluoromethyl)furo[2,3-c]pyridin-4-yl]pyrazol-1-yl]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CHEMBL2408616は、ChEMBLデータベースに登録されている生物活性分子であり、その潜在的な治療特性で知られています。 この化合物は、特定のキナーゼに対する阻害効果について研究されており、がん研究やその他の医療用途の候補となっています .
準備方法
合成経路と反応条件
CHEMBL2408616の合成は、通常、多段階の有機反応を伴います。このプロセスは、コア構造の調製から始まり、目的の生物活性を得るために官能基の修飾が行われます。一般的な合成経路には、以下が含まれます。
コア構造の形成: このステップでは、多くの場合、制御された温度下での環化反応や触媒を使用して、コアのヘテロ環状構造を形成します。
官能基の修飾:
工業生産方法
CHEMBL2408616の工業生産は、一貫性と純度を確保するために、自動反応器を使用し、大規模なバッチ反応で行われる可能性が高いです。このプロセスは、収率とコスト効率を最適化し、厳しい品質管理対策を講じて行われます。
化学反応の分析
反応の種類
CHEMBL2408616は、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、化合物の酸化状態を変更することができ、多くの場合、過マンガン酸カリウムなどの酸化剤を使用します。
還元: 還元反応は、特定の官能基を変更するために使用することができ、通常は水素化リチウムアルミニウムなどの還元剤を使用します。
置換: 置換反応、特に求核置換反応は、新しい官能基を導入するために一般的です。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
触媒: 炭素上のパラジウム、酸化白金。
主要な生成物
これらの反応から生成される主要な生成物は、導入または修飾された特定の官能基によって異なります。例えば、酸化によってケトンまたはアルデヒドが生成され、還元によってアルコールまたはアミンが生成される可能性があります。
科学研究の応用
CHEMBL2408616は、科学研究において幅広い用途があります。
化学: 反応機構の研究や新しい合成方法の開発のためのモデル化合物として使用されます。
生物学: 特にがん細胞における細胞プロセスへの影響について調査されています。
医学: キナーゼ阻害特性により、がんやその他の疾患の治療に役立つ可能性のある、潜在的な治療薬として検討されています。
産業: 新薬の開発や、創薬における参照化合物として使用されます。
科学的研究の応用
CHEMBL2408616 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Medicine: Explored as a potential therapeutic agent for its kinase inhibitory properties, which could be beneficial in treating cancers and other diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用機序
CHEMBL2408616の作用機序は、オーロラBキナーゼなどの特定のキナーゼの阻害を伴います。 この阻害は、ヒストンH3のリン酸化を阻害し、細胞周期の進行を変化させ、がん細胞のアポトーシスを誘発する可能性があります . 含まれる分子標的および経路には、細胞分裂と増殖に重要なオーロラキナーゼ経路が含まれます。
類似化合物の比較
類似化合物
CHEMBL1234567: コア構造は似ていますが、官能基が異なる別のキナーゼ阻害剤。
CHEMBL7654321: 生物活性は似ていますが、異なるキナーゼを標的とする化合物。
独自性
CHEMBL2408616は、その特異的な阻害プロファイルと標的とする特定のキナーゼにより、独自です。その構造活性相関(SAR)は、選択性と効力に関して独自の利点を提供するため、標的型がん治療に役立つ化合物です。
類似化合物との比較
Similar Compounds
CHEMBL1234567: Another kinase inhibitor with a similar core structure but different functional groups.
CHEMBL7654321: A compound with similar bioactivity but targeting a different kinase.
Uniqueness
CHEMBL2408616 is unique due to its specific inhibitory profile and the particular kinases it targets. Its structure-activity relationship (SAR) provides distinct advantages in terms of selectivity and potency, making it a valuable compound for targeted cancer therapies.
特性
分子式 |
C23H20F2N6O2S |
|---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
4-[4-[7-amino-2-(1,2,3-benzothiadiazol-7-yl)-3-(difluoromethyl)furo[2,3-c]pyridin-4-yl]pyrazol-1-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C23H20F2N6O2S/c24-22(25)18-17-15(11-8-28-31(10-11)12-4-6-13(32)7-5-12)9-27-23(26)20(17)33-19(18)14-2-1-3-16-21(14)34-30-29-16/h1-3,8-10,12-13,22,32H,4-7H2,(H2,26,27) |
InChIキー |
CQMWAJCVQYHQCJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1N2C=C(C=N2)C3=CN=C(C4=C3C(=C(O4)C5=C6C(=CC=C5)N=NS6)C(F)F)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(2-Methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-prop-2-ynyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B10779909.png)
![DL-N(1)Trp-DL-Phe-DL-Phe-DL-Asn-DL-Tyr-DL-Tyr-DL-Trp-OH.cyclo[DL-Ala-DL-Pro-DL-Asp(1)-Gly-DL-Asn-DL-Trp-DL-His-Gly-DL-xiThr]](/img/structure/B10779913.png)
![cyclo[2Nal-Pro-D-Tyr-Arg-Arg]](/img/structure/B10779917.png)
![(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxy-3-iodophenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2S)-3-phenyl-2-[[(2S,3S,4R,5S)-2,3,5-trihydroxy-4-[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B10779931.png)
![5-[(1S,5R)-8-acetyl-8-azabicyclo[3.2.1]oct-2-en-3-yl]-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-2-(2,3-dihydro-1-benzofuran-6-ylmethylamino)pyridine-3-carboxamide](/img/structure/B10779939.png)
![2-Acetylamino-N-[2-(4-butyryl-4-phenyl-piperidin-1-yl)-1-(4-methoxy-benzyl)-2-oxo-ethyl]-3-(1H-imidazol-4-yl)-propionamide](/img/structure/B10779940.png)
![N-[2-[[2-[(Tetrahydro-2H-pyran-4-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide](/img/structure/B10779942.png)
![3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methylpiperazin-1-yl]-5-ethyl-1,2,4-oxadiazole](/img/structure/B10779954.png)

![8-[[3-[(1,1-dioxothian-4-yl)methoxy]piperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-quinolin-2-one](/img/structure/B10779967.png)
![{7-[3-(4-Benzyl-piperazin-1-ylmethyl)-pyrrol-1-yl]-6-nitro-2,3-dioxo-3,4-dihydro-2H-quinoxalin-1-yl}-acetic acid](/img/structure/B10779981.png)
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B10779983.png)
![Ethyl 2-amino-4-[4-(dimethylamino)phenyl]thiophene-3-carboxylate](/img/structure/B10779991.png)
